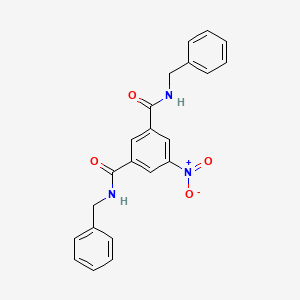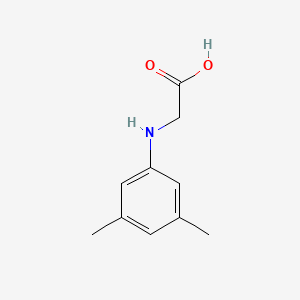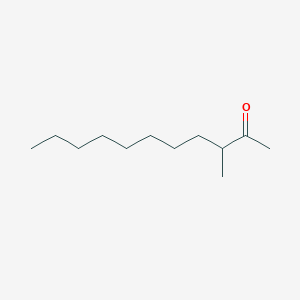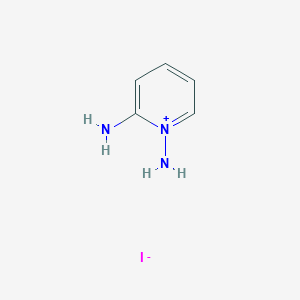
1,2-Diaminopyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diaminopyridinium iodide: is an organic compound with the molecular formula C5H8IN3 It is a derivative of pyridine, where the pyridine ring is substituted with two amino groups at the 1 and 2 positions, and it forms a salt with iodide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diaminopyridinium iodide can be synthesized through the reaction of 1,2-diaminopyridine with hydroiodic acid. The reaction typically involves dissolving 1,2-diaminopyridine in an aqueous solution of hydroiodic acid, followed by crystallization to obtain the iodide salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yield and purity, with considerations for cost-effectiveness and safety in handling hydroiodic acid.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diaminopyridinium iodide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate can be used to replace the iodide ion with a nitrate ion.
Major Products:
Oxidation: Nitro- or nitroso-pyridine derivatives.
Reduction: Various amine derivatives.
Substitution: Pyridinium salts with different anions.
Applications De Recherche Scientifique
1,2-Diaminopyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2-diaminopyridinium iodide involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The iodide ion may also play a role in the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
1,2-Diaminobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
1,3-Diaminopyridinium iodide: Similar but with amino groups at the 1 and 3 positions.
2,6-Diaminopyridine: Similar but with amino groups at the 2 and 6 positions.
Uniqueness: 1,2-Diaminopyridinium iodide is unique due to the specific positioning of the amino groups on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of the iodide ion also adds to its distinct properties compared to other diamino derivatives.
Propriétés
Numéro CAS |
4931-36-6 |
|---|---|
Formule moléculaire |
C5H8IN3 |
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
pyridin-1-ium-1,2-diamine;iodide |
InChI |
InChI=1S/C5H7N3.HI/c6-5-3-1-2-4-8(5)7;/h1-4,6H,7H2;1H |
Clé InChI |
CDEZCCDRZFZEIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C(=C1)N)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


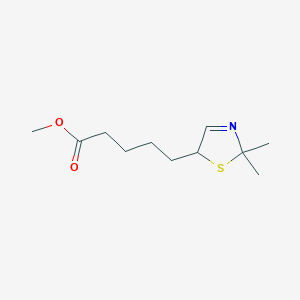
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
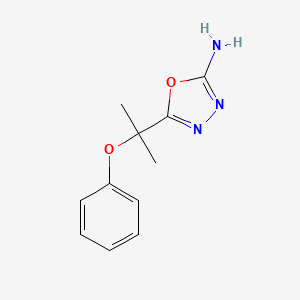
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
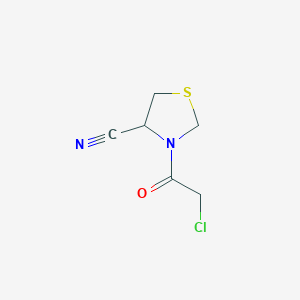
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)

